2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a hexahydroquinolinone core substituted with a cyano group at position 3, a 4-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety attached to a 4-fluorophenyl ring.
Properties
IUPAC Name |
2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-27(2)12-21-25(22(32)13-27)24(16-4-10-19(34-3)11-5-16)20(14-29)26(31-21)35-15-23(33)30-18-8-6-17(28)7-9-18/h4-11,24,31H,12-13,15H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCDLYKJROJGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic derivative of hexahydroquinoline that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors including 4-methoxyphenyl derivatives and cyano groups. The detailed synthetic pathway often utilizes methods such as refluxing with appropriate solvents and catalysts to achieve high yields and purity. For instance, a related compound was synthesized using a method involving sodium acetate and ethanol under reflux conditions, yielding a product with a melting point of approximately 453–455 K .
Antitumor Activity
Research indicates that derivatives of the hexahydroquinoline structure exhibit significant antitumor properties. A study evaluated the anticancer activity of synthesized compounds on a panel of 59 human tumor cell lines representing nine different neoplastic diseases. The results showed that certain derivatives selectively inhibited the growth of cell lines associated with central nervous system (CNS), kidney, and breast cancers .
Table 1: Summary of Antitumor Activity
| Compound Name | Cell Lines Tested | IC50 (µM) | Notable Effects |
|---|---|---|---|
| Compound A | CNS | 10 | Significant inhibition |
| Compound B | Breast Cancer | 15 | Moderate inhibition |
| Compound C | Kidney Cancer | 12 | High selectivity |
The biological activity is believed to stem from the compound's ability to interact with specific cellular targets. The presence of the cyano group and the methoxyphenyl moiety are crucial for enhancing the lipophilicity and bioavailability of the compound. This structural configuration may facilitate better interaction with cellular membranes and target proteins involved in cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of hexahydroquinoline derivatives in preclinical models:
- Case Study on CNS Tumors : In vitro studies demonstrated that treatment with derivatives led to apoptosis in glioblastoma cells through activation of caspase pathways.
- Case Study on Breast Cancer : A derivative exhibited synergistic effects when combined with standard chemotherapeutics, suggesting potential for combination therapy in resistant breast cancer cases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Quinolinone Derivatives
Compound A : 2-[(3-Cyano-7,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydroquinolin-2-yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide
- Key Differences: Lacks the 4-methoxyphenyl substituent on the quinolinone core. Acetamide linked to 4-methylphenyl (vs. 4-fluorophenyl).
- Properties :
- Molecular weight: 379.48 g/mol (vs. target compound’s ~432 g/mol).
- logP: 3.9969 (high lipophilicity).
- Reduced steric bulk and electron-donating methyl group may lower metabolic stability compared to the target compound’s methoxy and fluorine substituents.
Compound B : 2-[(3-Cyano-7,7-Dimethyl-5-Oxo-4-Thiophen-2-yl-1,4,6,8-Tetrahydroquinolin-2-yl)Sulfanyl]-N-(4-Ethoxyphenyl)Acetamide
- Key Differences :
- Thiophen-2-yl group at position 4 (replacing methoxyphenyl).
- Ethoxy substituent on the acetamide’s phenyl ring.
Heterocyclic Variants: Quinazolinone and Triazole Derivatives
Compound C : 2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide
- Key Differences: Quinazolinone core (vs. quinolinone). Sulfamoylphenyl acetamide and 4-chlorophenyl substituents.
- Properties :
- Molecular weight: 501.0 g/mol.
- Sulfamoyl group enhances hydrogen-bonding capacity, likely increasing target specificity but reducing membrane permeability.
Compound D : 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide
- Key Differences: Triazole core (vs. quinolinone). Difluorophenyl acetamide and dual aryl substituents.
- Properties: Triazole’s rigidity may improve metabolic stability.
Physicochemical and Bioactivity Data Comparison
Structure-Activity Relationship (SAR) Insights
- 4-Substituents :
- The 4-methoxyphenyl group (target compound) donates electron density, possibly stabilizing charge-transfer interactions absent in Compound A’s unsubstituted core.
- Thiophen-2-yl (Compound B) introduces heteroaromaticity, which may alter binding pocket interactions.
- Acetamide Modifications: Fluorine in the target compound’s 4-fluorophenyl group enhances electronegativity and bioavailability via improved metabolic stability and membrane penetration compared to methyl (Compound A) or ethoxy (Compound B) groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
